molecular formula C17H18N2O2 B5745818 N-(3,5-dimethylphenyl)-4-acetamidobenzamide

N-(3,5-dimethylphenyl)-4-acetamidobenzamide

Cat. No.: B5745818
M. Wt: 282.34 g/mol
InChI Key: FFLYUXTXPZMVTQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-acetamidobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core substituted with a 3,5-dimethylphenyl group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-acetamidobenzamide typically involves the acylation of 3,5-dimethylaniline with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-acetamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-acetamidobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 3,5-dimethylphenyl group contributes to the hydrophobic interactions, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)acetamide
  • N-(3,5-dimethylphenyl)-4-aminobenzamide
  • N-(3,5-dimethylphenyl)-4-nitrobenzamide

Uniqueness

N-(3,5-dimethylphenyl)-4-acetamidobenzamide is unique due to the presence of both the acetamido and 3,5-dimethylphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and binding affinity in biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

4-acetamido-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-12(2)10-16(9-11)19-17(21)14-4-6-15(7-5-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLYUXTXPZMVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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